5-(Piperidin-1-yl)pent-3-yn-1-ol

Physicochemical Properties Lipophilicity Medicinal Chemistry

Choose 5-(Piperidin-1-yl)pent-3-yn-1-ol for its strategic triad of piperidine, internal alkyne, and primary alcohol—enabling chemoselective transformations, rigid linear spacing for PROTACs, and bioorthogonal CuAAC click chemistry. Its low molecular weight (167.25) and moderate LogP (1.16) make it ideal for fragment-based drug discovery, while the defined 95% purity and comprehensive SDS ensure safe, scalable R&D. Substituting with saturated or heterocycle-modified analogs risks ablating target binding and altering pharmacokinetics. Secure a well-characterized supply chain from multiple qualified vendors.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 104580-60-1
Cat. No. B022742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pent-3-yn-1-ol
CAS104580-60-1
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CCCO
InChIInChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2
InChIKeyVGLQDXKMJHPROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pent-3-yn-1-ol (CAS 104580-60-1) for Chemical Synthesis and Medicinal Chemistry Procurement


5-(Piperidin-1-yl)pent-3-yn-1-ol (CAS 104580-60-1), also named 5-(1-Piperidinyl)-3-pentyn-1-ol, is a small-molecule building block featuring a piperidine ring, an internal alkyne, and a primary alcohol group . It is a versatile synthetic intermediate with applications in medicinal chemistry and drug discovery, serving as a scaffold for developing bioactive molecules . Its bifunctional nature allows for chemoselective transformations, making it a strategic asset in complex syntheses .

Why Generic Substitution Fails for 5-(Piperidin-1-yl)pent-3-yn-1-ol in Pharmaceutical R&D


Substituting 5-(Piperidin-1-yl)pent-3-yn-1-ol with a generic analog is highly risky due to its unique structural triad—a piperidine nitrogen for solubility and basicity modulation, an internal alkyne for rigid, linear spacing and click chemistry, and a primary alcohol for esterification or oxidation . While other molecules may share one or two of these features, the specific combination and spatial arrangement are critical for biological activity. For instance, replacing it with a simpler analog lacking the alkyne linker (e.g., a saturated piperidine alcohol) can drastically alter the molecule's 3D conformation, potentially ablating target binding . Similarly, using a different heterocycle (e.g., morpholine or pyrrolidine) changes both the basicity (pKa) and lipophilicity (LogP), which can significantly impact pharmacokinetic properties like membrane permeability and off-target binding .

Quantitative Evidence Guide: 5-(Piperidin-1-yl)pent-3-yn-1-ol (CAS 104580-60-1) Differentiation


Physicochemical Profile vs. Structurally Similar Building Blocks

5-(Piperidin-1-yl)pent-3-yn-1-ol provides a unique, moderately lipophilic profile (LogP ~1.16) that differentiates it from more polar heteroaromatic analogs. Its LogD of 0.52 at physiological pH indicates a balanced hydrophilicity/lipophilicity, potentially favorable for both solubility and passive membrane permeability compared to more polar alternatives .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Purity and Hazard Profile vs. Common Reagents

Commercially available 5-(Piperidin-1-yl)pent-3-yn-1-ol is supplied at a minimum purity of 95.0% by major vendors like Fluorochem, providing a reliable starting point for synthesis . Its associated hazard statements (H302, H315, H319, H335) indicate it is a harmful and irritant substance, requiring standard laboratory precautions but not extreme containment, differentiating it from highly toxic or corrosive advanced intermediates .

Chemical Purity Safety Procurement

Structural Differentiation from Complex, High-Molecular-Weight Analogs

With a molecular weight of 167.25 g/mol, 5-(Piperidin-1-yl)pent-3-yn-1-ol is a significantly smaller and more ligand-efficient fragment compared to elaborate analogs like 1-Cyclopentyl-1-phenyl-5-(piperidin-1-yl)pent-3-yn-1-ol (MW: 311.5 g/mol) or 1,1-Diphenyl-5-piperidin-1-yl-pent-3-yn-1-ol (MW: 319.4 g/mol) . This core scaffold offers a lean starting point for fragment-based drug discovery (FBDD) or for building molecular complexity in a controlled manner.

Chemical Structure Molecular Weight Fragment-Based Drug Discovery

Optimal Application Scenarios for 5-(Piperidin-1-yl)pent-3-yn-1-ol (CAS 104580-60-1)


Medicinal Chemistry: Fragment-Based Lead Generation

As a low-molecular-weight (167.25 g/mol) fragment, 5-(Piperidin-1-yl)pent-3-yn-1-ol is ideally suited for fragment-based drug discovery (FBDD) campaigns. Its moderate lipophilicity (LogP 1.16, LogD 0.52) ensures initial solubility in screening assays while the three functional handles (amine, alkyne, alcohol) provide vectors for fragment growing or merging. This is in stark contrast to larger, more decorated analogs which are less suitable for FBDD due to their higher molecular complexity and lower ligand efficiency .

Chemical Biology: Development of Click Chemistry Probes

The internal alkyne moiety of 5-(Piperidin-1-yl)pent-3-yn-1-ol is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables its use as a core scaffold for generating molecular probes. For example, it can be conjugated to an azide-containing fluorescent dye or biotin tag for target identification studies, offering a precise and bioorthogonal conjugation method not possible with saturated or non-alkyne-containing analogs .

Organic Synthesis: Construction of Spatially Defined Linkers

The rigid, linear geometry of the alkyne bond in 5-(Piperidin-1-yl)pent-3-yn-1-ol makes it a valuable linker in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or bi-specific antibodies. The piperidine and alcohol termini allow for orthogonal derivatization, while the alkyne enforces a fixed distance and orientation between the two functional ends. This is a key differentiator from more flexible, saturated alkyl linkers which can adopt multiple conformations and may compromise the desired biological effect .

Process Chemistry: Reliable Supply and Defined Specifications

For organizations scaling up synthesis, the availability of 5-(Piperidin-1-yl)pent-3-yn-1-ol from multiple vendors (e.g., Fluorochem) with a defined purity (95.0%) and comprehensive safety data sheets (SDS) streamlines procurement. The hazard profile (Warning, H302/H315/H319/H335) allows for safe handling within standard research facilities, reducing the regulatory and safety burden compared to more hazardous advanced intermediates. This ensures a reliable and well-characterized supply chain for R&D activities .

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